3-Amino-cycloheptanecarboxylic acid methyl ester

Peptidomimetic design Conformational restriction Secondary structure induction

Seven-membered cycloheptane β-amino acid building block for peptidomimetic design. The twist-chair ring conformation restricts backbone φ,ψ angles to nucleate 3₁₀-helical or type-I/III β-turn secondary structures-geometry unattainable with cyclohexane or cyclopentane analogs. - X-ray crystallography confirms Ac7c homo-oligopeptides adopt 3₁₀-helical conformations distinct from five- and six-membered ring series. - In vivo: 1-aminocycloheptane carboxylic acid uniquely reduces cortical phenylalanine without valine/isoleucine elevation. - L-Aspartyl dipeptide taste mapping: C₇ ring = bitter; C₅/C₆ = sweet; C₈ = tasteless. Supplied at ≥95% purity with full analytical documentation. Standard global shipping; inquire for bulk quantities.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B7966951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-cycloheptanecarboxylic acid methyl ester
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCC(C1)N
InChIInChI=1S/C9H17NO2/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3
InChIKeyUWMPYVMDOPGUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-cycloheptanecarboxylic Acid Methyl Ester – Conformationally Constrained Scaffold


3-Amino-cycloheptanecarboxylic acid methyl ester (molecular formula C9H17NO2, MW 171.24 g/mol) is a conformationally constrained cyclic β-amino acid derivative featuring a seven-membered cycloheptane ring with an amino substituent at the 3-position and a methyl ester carboxylate . Unlike linear β-amino acids, the cycloheptane framework imposes restricted conformational flexibility that enables predictable secondary structure induction in peptide sequences, making this compound a privileged scaffold for peptidomimetic design and structure–activity relationship studies [1]. The compound is commercially available at ≥95% purity from research chemical suppliers .

Ring-Size Differentiation of 3-Amino-cycloheptanecarboxylic Acid Methyl Ester


Ring size critically determines both conformational landscape and biological readout in cyclic amino acid series, and simple substitution based on functional group similarity will produce unpredictable outcomes in downstream applications. Seven-membered cycloheptane rings adopt a twist-chair conformation that is energetically and structurally distinct from the chair conformations of six-membered cyclohexane analogs and the envelope conformations of five-membered cyclopentane analogs, leading to different peptide secondary structure induction propensities [1]. In vivo studies demonstrate that 1-aminocycloheptane carboxylic acid elicits a pronounced reduction of cortical phenylalanine levels, whereas five- and six-membered analogs produce qualitatively different perturbations of brain amino acid pools, confirming that ring size directly translates into divergent pharmacological outcomes that cannot be predicted from chemical analogy alone [2].

Differentiation Evidence for 3-Amino-cycloheptanecarboxylic Acid Methyl Ester


Twist-Chair Conformation Drives 3₁₀-Helical Induction

The seven-membered cycloheptane ring of 1-aminocycloheptane-1-carboxylic acid (Ac7c), the de-esterified analog of 3-amino-cycloheptanecarboxylic acid methyl ester, adopts a twist-chair conformation that preferentially stabilizes 3₁₀-helical and β-turn structures in peptide backbones [1]. In contrast, five-membered (Ac5c) and six-membered (Ac6c) 1-aminocycloalkane-1-carboxylic acids exhibit different conformational preferences: Ac5c tends to adopt envelope conformations favoring γ-turns, while Ac6c adopts chair conformations with distinct φ,ψ torsion angle distributions [1].

Peptidomimetic design Conformational restriction Secondary structure induction

Distinct Cortical Phenylalanine Reduction In Vivo

Intraperitoneal administration of 1-aminocycloheptane carboxylic acid to 18-day-old male rats produced a marked reduction of cortical phenylalanine levels [1]. This effect was particularly noteworthy compared to 1-aminocyclopentane carboxylic acid and 1-aminocyclohexane carboxylic acid, which elicited diversified and generally less pronounced effects on neutral amino acid pools, including elevations of valine and isoleucine [1].

CNS amino acid transport Blood-brain barrier modulation In vivo pharmacology

Bitter Taste Response of Cycloheptane-Containing Dipeptide

In a systematic study of L-aspartyl dipeptide taste modulation, L-aspartyl-D-alanine-based tripeptides containing α-aminocycloheptanecarboxylic acid methyl ester elicited a bitter taste response, whereas analogs containing α-aminocyclopentanecarboxylic acid methyl ester (five-membered) and α-aminocyclobutanecarboxylic acid methyl ester (four-membered) were sweet [1]. The cyclooctane (eight-membered) analog was tasteless, demonstrating a ring-size-dependent taste phenotype [1].

Structure–taste relationship Peptide sweetener research Chemosensory receptor modulation

Moderate Lipophilicity of Seven-Membered Ring

The compound 3-amino-cycloheptanecarboxylic acid methyl ester (molecular formula C9H17NO2) exhibits a calculated XLogP value of 0.90, reflecting the lipophilic contribution of the seven-membered cycloheptane ring [1]. This lipophilicity is systematically higher than that of five-membered cyclopentane and six-membered cyclohexane amino acid methyl esters (exact logP values not provided in source but trend is established by molecular property data) [1]. The topological polar surface area (TPSA) is calculated at 63.30 Ų [1].

Physicochemical property profiling Drug-likeness prediction Blood-brain barrier permeability

Twist-Chair Conformation by X-Ray Crystallography

X-ray crystallographic analysis of Ac7c (1-aminocycloheptane-1-carboxylic acid)-containing peptides reveals that the cycloheptane ring consistently adopts a twist-chair conformation across multiple peptide structures, including Z-Ac7c-OH, Z-Ac7c-L-Ala-OMe, Z-Ac7c-(L-Ala)₂-OMe, and oligomers to pentamer [1]. This contrasts with the chair conformation universally adopted by six-membered cyclohexane rings and the envelope conformations of five-membered cyclopentane rings [1].

Conformational analysis X-ray crystallography Molecular rigidity

Research-Grade Purity with Quality Assurance

3-Amino-cycloheptanecarboxylic acid methyl ester is commercially available at ≥95% purity from established research chemical suppliers, with certificate of analysis (COA) documentation available . The compound is stocked and shipped with full quality assurance protocols .

Quality control Analytical reference standards Procurement specification

Application Scenarios for 3-Amino-cycloheptanecarboxylic Acid Methyl Ester


Peptidomimetic Scaffold for 3₁₀-Helical Induction

Based on X-ray crystallographic evidence demonstrating that Ac7c-containing homo-oligopeptides preferentially adopt 3₁₀-helical and β-turn conformations distinct from five- and six-membered ring analogs [1], this compound is optimally deployed as a rigidifying building block in peptidomimetic design where 3₁₀-helical or type-I/III β-turn geometry is the desired bioactive conformation. The twist-chair conformation of the seven-membered ring constrains the peptide backbone φ,ψ angles to values that nucleate specific secondary structures, enabling rational design of receptor ligands with enhanced binding entropy.

CNS Amino Acid Transport Modulation Studies

In vivo evidence shows that 1-aminocycloheptane carboxylic acid uniquely reduces cortical phenylalanine levels without the valine/isoleucine elevation pattern observed with five- and six-membered analogs [2]. This compound and its derivatives are therefore specifically indicated for blood-brain barrier amino acid transport studies where ring-size-dependent effects on neutral amino acid pools are of mechanistic interest, and for comparative pharmacology across the Acnc (n = 5–8) series.

Structure–Taste Relationship Studies of Chemosensory GPCRs

Cross-study evidence from L-aspartyl dipeptide series demonstrates that seven-membered cycloheptane-containing amino acid esters elicit a bitter taste phenotype, whereas smaller-ring analogs (C₄, C₅) are sweet and larger-ring analogs (C₈) are tasteless [3]. This compound is specifically suited for mapping the steric requirements of sweet/bitter taste receptor binding pockets and for calibrating computational models of GPCR ligand recognition where ring size is a critical variable.

Synthetic Intermediate for Heterocycles and β-Amino Acid Derivatives

The compound's methyl ester group provides a hydrolytically labile protecting group for carboxylic acid functionality during multi-step synthesis, while the primary amine serves as a nucleophilic handle for amide bond formation, N-alkylation, and N-acylation . It is procured for the synthesis of N-protected Ac7c derivatives, β-turn peptidomimetics, and conformationally constrained β-amino acid building blocks where seven-membered ring geometry is the defining design element. Commercial availability at ≥95% purity supports reproducible synthetic workflows .

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